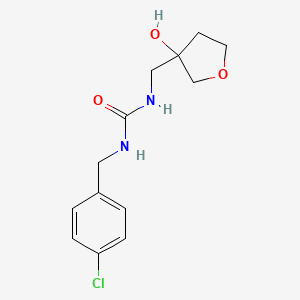
1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-3H or MKC-442, and its chemical formula is C16H20ClNO4.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biochemical Evaluation
A series of flexible ureas, including compounds similar to the specified chemical, have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds demonstrate that a flexible spacer is compatible with high inhibitory activities, indicating potential use in biochemical applications (Vidaluc et al., 1995).
Potential Anticancer Agents
Compounds with a structural resemblance to the specified chemical have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells, suggesting their potential as anticancer agents (Gaudreault et al., 1988).
Rheology and Morphology in Hydrogels
Research shows that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, structurally similar to the specified chemical, forms hydrogels with properties dependent on the identity of the anion, indicating potential applications in tuning physical properties of gels (Lloyd & Steed, 2011).
Neuropeptide Y5 Receptor Antagonists
Urea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, suggesting applications in neuropharmacology (Fotsch et al., 2001).
Electro-Fenton Degradation of Antimicrobials
Research involving urea derivatives has been conducted in the context of the Electro-Fenton degradation process, indicating potential environmental applications in degrading antimicrobial compounds (Sirés et al., 2007).
Corrosion Inhibition in Mild Steel
Certain urea compounds have been studied for their inhibition efficiency in preventing corrosion of mild steel in acidic solutions, suggesting applications in materials science (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKRHDLASXJBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

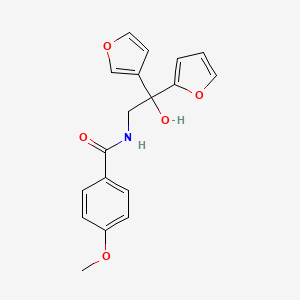
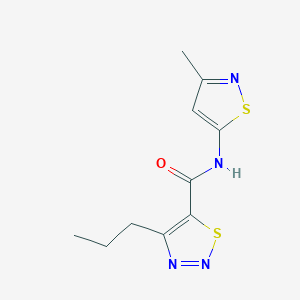
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
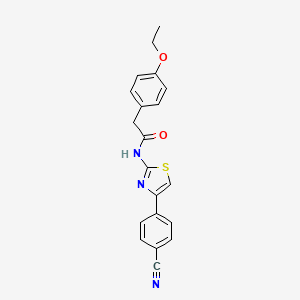
![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)
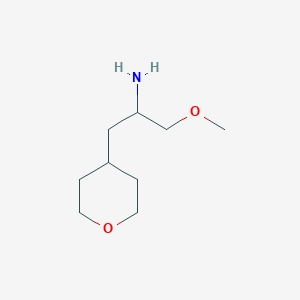
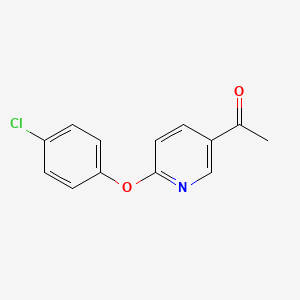
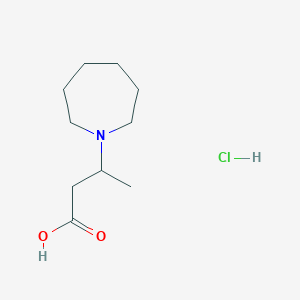
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)
![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)